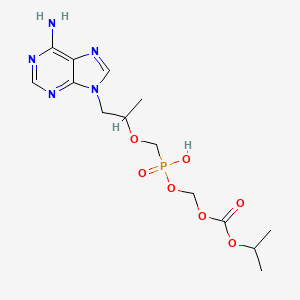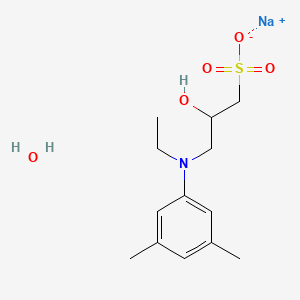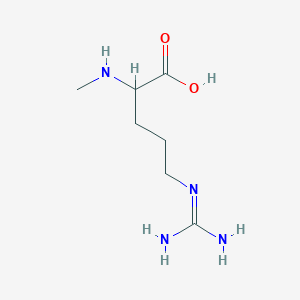
5-(Diaminomethylideneamino)-2-(methylamino)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-Methyl-L-arginine is a selective inhibitor of L-arginine uptake, with a Ki value of 500 μM . It is a derivative of L-arginine, an amino acid that plays a crucial role in various biological processes. The compound has a molecular formula of C7H16N4O2 and a molecular weight of 188.23 g/mol .
Métodos De Preparación
N2-Methyl-L-arginine can be synthesized through multiple synthetic routes. One common method involves the multi-step reaction starting from L-ornithine. The process includes the use of aqueous sodium hydroxide (NaOH) and hydrobromic acid (HBr) with phenol under heating conditions . Another method involves the use of N2-methyl-N2-[(4-methylphenyl)sulfonyl]-L-ornithine as an intermediate . Industrial production methods typically follow similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
N2-Methyl-L-arginine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions, particularly involving the amino groups, are common.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of hydrobromic acid and phenol typically results in the formation of brominated derivatives.
Aplicaciones Científicas De Investigación
N2-Methyl-L-arginine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving amino acid derivatives.
Biology: The compound is used to study the uptake mechanisms of L-arginine in cells and tissues.
Mecanismo De Acción
N2-Methyl-L-arginine exerts its effects by selectively inhibiting the uptake of L-arginine. It targets the lysosomal system c in human fibroblasts, thereby preventing the transport of L-arginine into cells . This inhibition affects various cellular processes that depend on L-arginine, including nitric oxide synthesis. The compound’s mechanism of action involves binding to the transport proteins responsible for L-arginine uptake, thereby blocking their function .
Comparación Con Compuestos Similares
N2-Methyl-L-arginine is unique in its selective inhibition of L-arginine uptake. Similar compounds include:
N-Monomethyl-L-arginine: Another inhibitor of nitric oxide synthase, but with different specificity and potency.
Asymmetrical Dimethylarginine (ADMA): Inhibits nitric oxide synthase but also affects other pathways.
Symmetrical Dimethylarginine (SDMA): Similar to ADMA but with distinct biological effects.
N2-Methyl-L-arginine stands out due to its specific inhibition of L-arginine uptake, making it a valuable tool in research focused on amino acid transport and related cellular processes.
Propiedades
Fórmula molecular |
C7H16N4O2 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
5-(diaminomethylideneamino)-2-(methylamino)pentanoic acid |
InChI |
InChI=1S/C7H16N4O2/c1-10-5(6(12)13)3-2-4-11-7(8)9/h5,10H,2-4H2,1H3,(H,12,13)(H4,8,9,11) |
Clave InChI |
NTWVQPHTOUKMDI-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


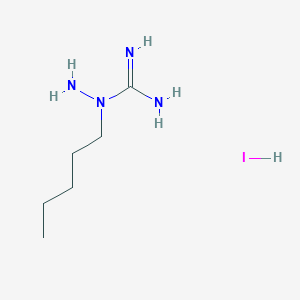
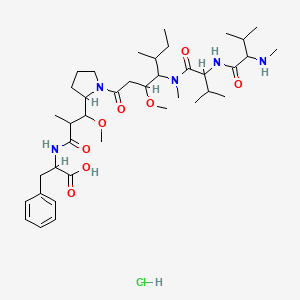
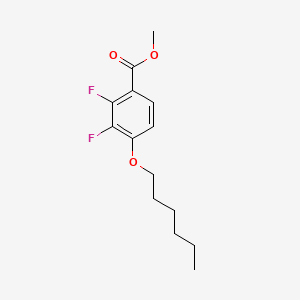

![2,5-dioxopyrrolidin-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B13400679.png)

![1-[(3,4-Dichlorophenyl)acetyl]-2-(1-pyrrolidinylmethyl)piperazine](/img/structure/B13400683.png)
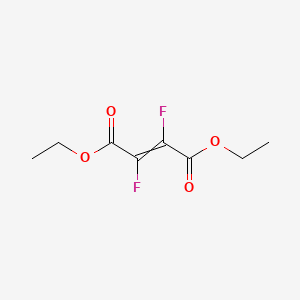
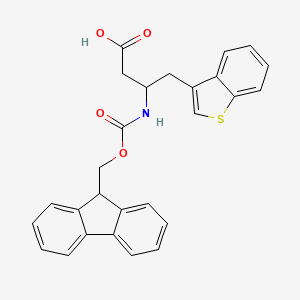
![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)
![[6-hydroxy-1,4a,6-trimethyl-5-(3-methylidenepent-4-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13400695.png)
![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)
